

# Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

## CAS number 856414-68-1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

|                |                                                      |
|----------------|------------------------------------------------------|
| Compound Name: | <i>Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate</i> |
| Cat. No.:      | B1344775                                             |

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate** (CAS Number: 856414-68-1)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate** is a versatile  $\beta$ -keto ester of significant interest in synthetic organic chemistry. Its structural motifs, the tetrahydropyran ring and the  $\beta$ -keto ester functionality, are prevalent in numerous biologically active molecules and natural products. This technical guide provides a comprehensive overview of its chemical properties, a plausible experimental protocol for its synthesis, and a discussion of its potential applications in drug discovery and medicinal chemistry. While specific experimental data for this compound is not widely published, this guide consolidates available information and provides a strong theoretical and practical foundation for researchers working with this and related molecules.

## Introduction

**Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate**, with CAS number 856414-68-1, belongs to the class of  $\beta$ -keto esters. These compounds are characterized by a ketone functional group at the  $\beta$ -position relative to an ester group. This arrangement confers unique reactivity, making them valuable intermediates in a variety of carbon-carbon bond-forming reactions.

The presence of a tetrahydropyran (THP) ring is also noteworthy. The THP moiety is a common scaffold in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. It can also serve as a bioisostere for other cyclic systems. The combination of the reactive  $\beta$ -keto ester and the pharmaceutically relevant THP ring makes **Ethyl 3-oxo-3-(4-tetrahydropyryanyl)propanoate** a valuable building block for the synthesis of novel therapeutic agents.

## Chemical and Physical Properties

A summary of the known chemical and physical properties of **Ethyl 3-oxo-3-(4-tetrahydropyryanyl)propanoate** is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of **Ethyl 3-oxo-3-(4-tetrahydropyryanyl)propanoate**

| Property            | Value                                              |
|---------------------|----------------------------------------------------|
| CAS Number          | 856414-68-1                                        |
| Molecular Formula   | C <sub>10</sub> H <sub>16</sub> O <sub>4</sub>     |
| Molecular Weight    | 200.23 g/mol                                       |
| IUPAC Name          | ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate |
| Appearance          | Liquid (predicted)                                 |
| Boiling Point       | 287.7 $\pm$ 30.0 °C (Predicted)                    |
| Density             | 1.101 $\pm$ 0.06 g/cm <sup>3</sup> (Predicted)     |
| Storage Temperature | 2-8°C, Sealed in a dry environment                 |

## Synthesis Protocol

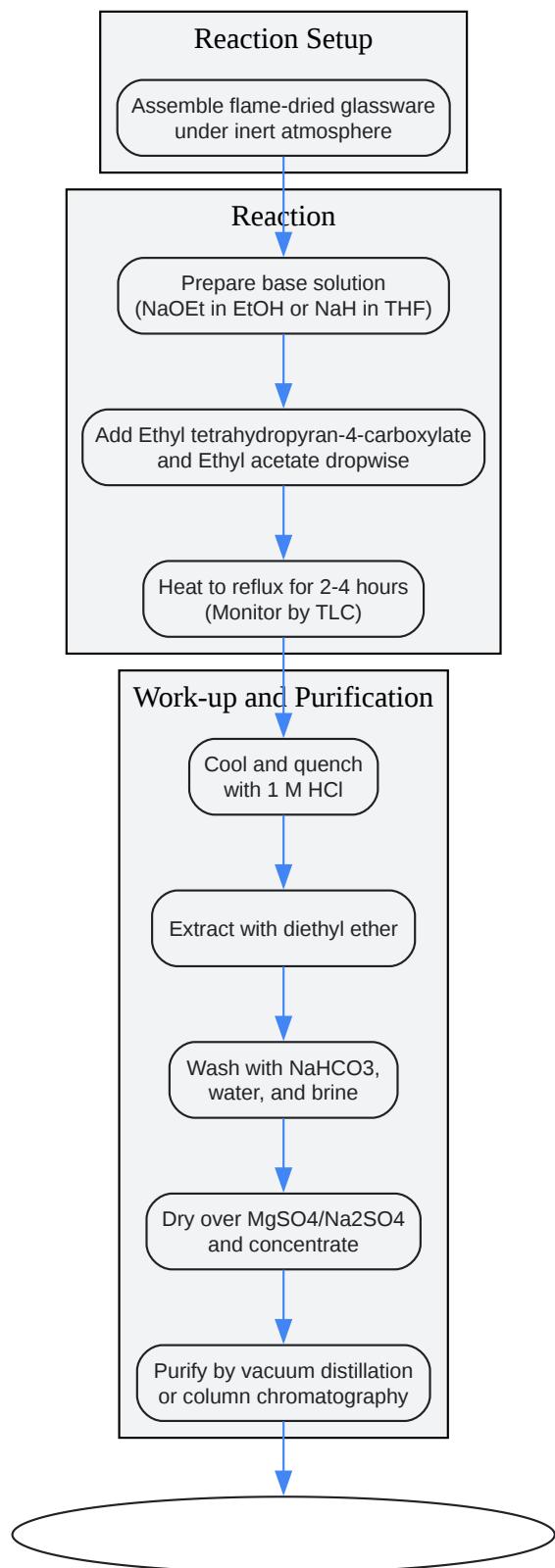
While a specific, peer-reviewed synthesis protocol for **Ethyl 3-oxo-3-(4-tetrahydropyryanyl)propanoate** is not readily available in the literature, a plausible and efficient method is the Claisen condensation reaction. This reaction is a cornerstone of organic

synthesis for the formation of  $\beta$ -keto esters. The following is a detailed, generalized experimental protocol based on this well-established methodology.

Reaction: Claisen Condensation of Ethyl tetrahydropyran-4-carboxylate with Ethyl acetate.

### 3.1. Materials and Reagents

- Ethyl tetrahydropyran-4-carboxylate
- Ethyl acetate
- Sodium ethoxide ( $\text{NaOEt}$ ) or Sodium hydride ( $\text{NaH}$ )
- Anhydrous ethanol (if using  $\text{NaOEt}$ ) or anhydrous tetrahydrofuran (THF) (if using  $\text{NaH}$ )
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )


### 3.2. Experimental Procedure

- Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
- Base and Solvent: Sodium ethoxide (1.1 equivalents) is dissolved in anhydrous ethanol. Alternatively, sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) is suspended in anhydrous THF.
- Addition of Esters: A mixture of Ethyl tetrahydropyran-4-carboxylate (1.0 equivalent) and an excess of ethyl acetate (acting as both reactant and solvent, or in a 1:1 molar ratio if THF is

the solvent) is added dropwise to the base solution at room temperature with vigorous stirring.

- Reaction: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M HCl to neutralize the excess base. The aqueous layer should be acidic to litmus paper.
- Extraction: The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate**.

### 3.3. Logical Workflow of the Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate**.

# Potential Applications in Drug Discovery and Development

While specific biological activities of **Ethyl 3-oxo-3-(4-tetrahydropyryanyl)propanoate** are not documented, its structural components suggest significant potential as a scaffold or intermediate in drug discovery.

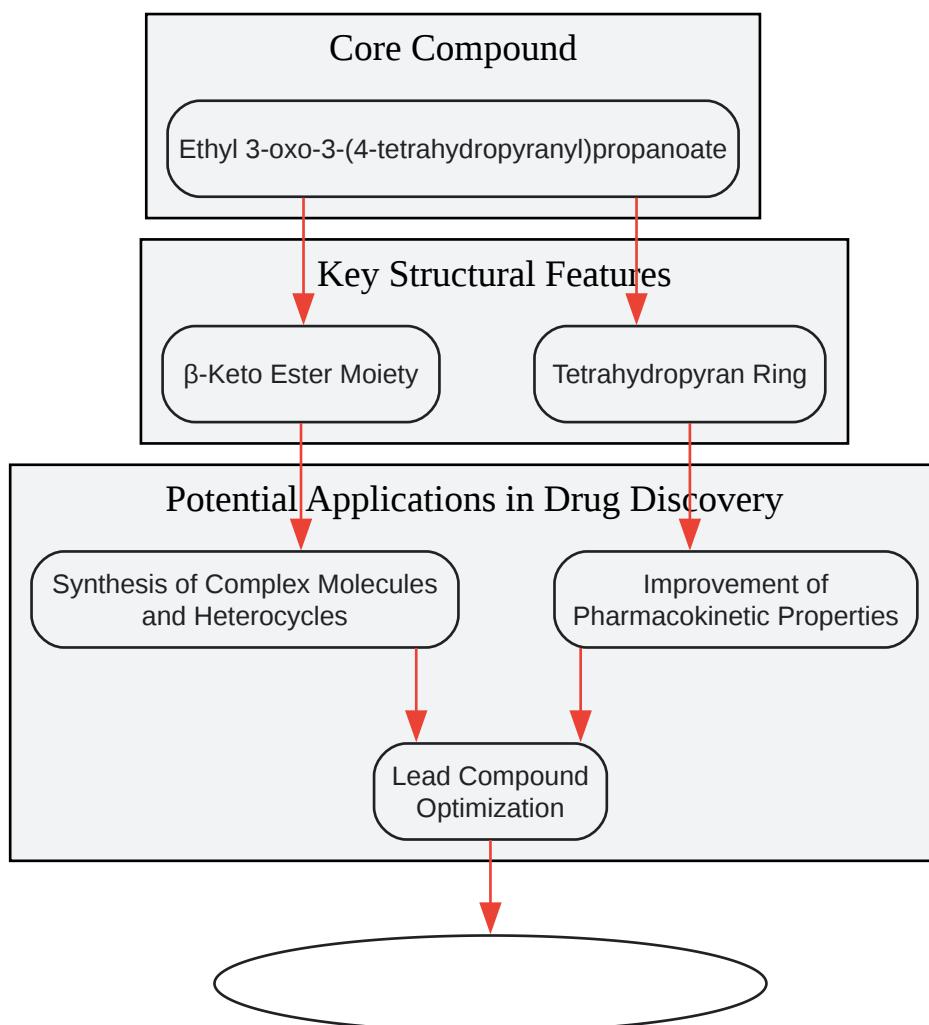
## 4.1. Role of the $\beta$ -Keto Ester Moiety

$\beta$ -Keto esters are versatile precursors for the synthesis of a wide range of heterocyclic compounds, which are fundamental to many pharmaceutical agents. The acidic  $\alpha$ -proton and the two electrophilic carbonyl carbons allow for a variety of chemical transformations.

## 4.2. Significance of the Tetrahydropyran Ring

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can:

- Improve Pharmacokinetic Properties: The oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility and absorption.
- Enhance Target Binding: The rigid cyclic structure can help in orienting other functional groups for optimal interaction with a biological target.
- Serve as a Bioisostere: It can replace other cyclic structures, such as cyclohexane or piperidine, to fine-tune the properties of a lead compound.


## 4.3. Potential Therapeutic Areas

Given the prevalence of the tetrahydropyran motif in modern pharmaceuticals, derivatives of **Ethyl 3-oxo-3-(4-tetrahydropyryanyl)propanoate** could potentially be explored for the development of agents targeting a wide range of diseases, including but not limited to:

- Oncology
- Infectious diseases

- Neurological disorders

#### 4.4. Logical Relationship in Drug Discovery



[Click to download full resolution via product page](#)

Caption: Role of the title compound in the drug discovery process.

## Safety Information

Based on available supplier safety data sheets, **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate** should be handled with care in a laboratory setting.

Table 2: Hazard and Precautionary Statements

| Category                 | Statement                                                                                                                                                                                                |
|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hazard Statements        | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.                                                                                                           |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

## Conclusion

**Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate** is a chemical compound with significant untapped potential for researchers in organic synthesis and drug development. While detailed experimental and biological data remain to be published, its constituent parts—the versatile  $\beta$ -keto ester and the pharmaceutically important tetrahydropyran ring—mark it as a valuable building block. The synthetic protocol outlined in this guide provides a reliable starting point for its preparation. Further research into the reactivity and biological applications of this compound is warranted and could lead to the discovery of novel molecules with therapeutic value.

- To cite this document: BenchChem. [Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate CAS number 856414-68-1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1344775#ethyl-3-oxo-3-4-tetrahydropyranyl-propanoate-cas-number-856414-68-1>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)